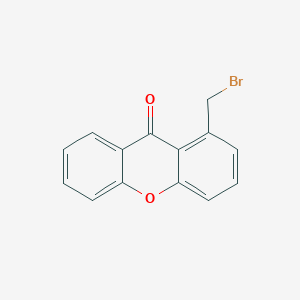
1-(Bromomethyl)-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-9H-xanthen-9-one is an organic compound that belongs to the xanthene family It is characterized by a bromomethyl group attached to the xanthene core
準備方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the bromination of 9H-xanthen-9-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-9H-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted xanthene derivatives.
Oxidation Reactions: Xanthone derivatives.
Reduction Reactions: Methyl-substituted xanthene derivatives.
科学的研究の応用
1-(Bromomethyl)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties, such as dyes and pigments
作用機序
The mechanism of action of 1-(Bromomethyl)-9H-xanthen-9-one primarily involves its reactivity due to the presence of the bromomethyl group. This group can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The xanthene core can also interact with biological molecules, potentially affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
9H-xanthen-9-one: The parent compound without the bromomethyl group.
1-(Chloromethyl)-9H-xanthen-9-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-9H-xanthen-9-one: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-9H-xanthen-9-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
特性
CAS番号 |
53424-10-5 |
|---|---|
分子式 |
C14H9BrO2 |
分子量 |
289.12 g/mol |
IUPAC名 |
1-(bromomethyl)xanthen-9-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-9-4-3-7-12-13(9)14(16)10-5-1-2-6-11(10)17-12/h1-7H,8H2 |
InChIキー |
BJOAZJXOBLJOBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


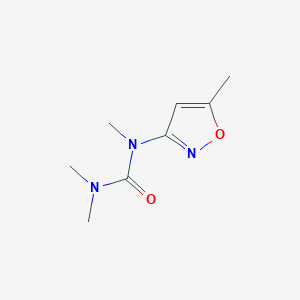

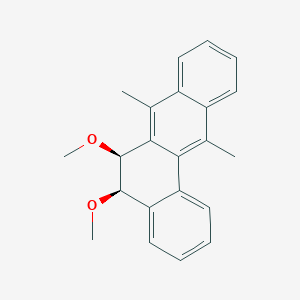
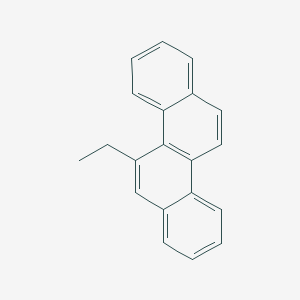
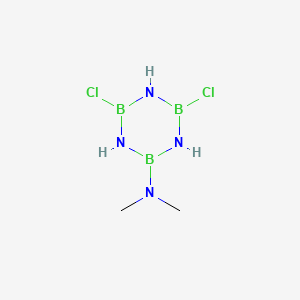
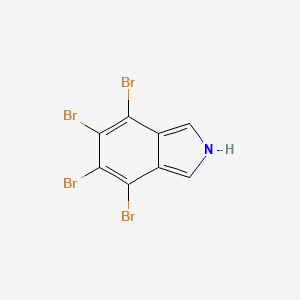
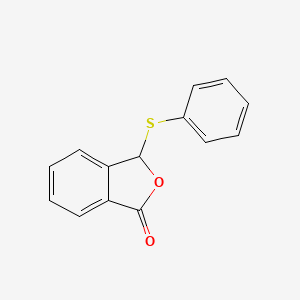
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

